molecular formula C11H9BrN2O B1487540 4-Bromo-6-(3-methoxyphenyl)pyrimidine CAS No. 1260913-58-3

4-Bromo-6-(3-methoxyphenyl)pyrimidine

Cat. No.: B1487540
CAS No.: 1260913-58-3
M. Wt: 265.11 g/mol
InChI Key: QTDDBVOMVRMXDS-UHFFFAOYSA-N
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Description

4-Bromo-6-(3-methoxyphenyl)pyrimidine ( 1260913-58-3) is a high-purity brominated pyrimidine derivative supplied for research and development purposes. This compound features a pyrimidine core functionalized with a bromine atom and a 3-methoxyphenyl group, making it a versatile chemical building block with a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol . Pyrimidine-based scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research indicates that structurally similar 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives have demonstrated significant biological activity, showing potent antitrypanosomal properties against Trypanosoma brucei rhodesiense , the parasite responsible for Human African Trypanosomiasis (sleeping sickness) . Furthermore, related indole-pyrimidine hybrids have exhibited promising in vitro anticancer activity, demonstrating notable growth inhibition against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, in some cases exceeding the potency of established drugs like methotrexate . The bromine atom on the pyrimidine ring offers an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure and explore structure-activity relationships. Intended Use and Handling: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

4-bromo-6-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDDBVOMVRMXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276561
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260913-58-3
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these enzymes can lead to alterations in the phosphorylation states of target proteins, thereby modulating their activity and downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In terms of long-term effects, studies have shown that continuous exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cell death and disruption of normal cellular processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, while binding proteins help in its intracellular distribution and localization. The compound’s distribution within the cell can influence its activity and function, as it may accumulate in specific cellular compartments where it can interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Biological Activity

4-Bromo-6-(3-methoxyphenyl)pyrimidine is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings, providing a comprehensive overview of its applications and effects.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10BrN3O
  • Molecular Weight : 276.12 g/mol
  • CAS Number : 1260913-58-3

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity :
    • Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, the introduction of a methoxy group enhances activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. For instance, research on human breast cancer cell lines (MCF-7) demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • Preliminary investigations suggest that pyrimidine derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) indicates that electron-donating substituents enhance this activity .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound against multiple bacterial strains. Results indicated effective inhibition at low concentrations, supporting its therapeutic potential in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

In experiments involving cancer cell lines, the compound exhibited significant cytotoxicity:

Cell LineIC50 Value (µM)Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest in G2/M phase

Anti-inflammatory Activity

Research on the anti-inflammatory potential revealed:

CompoundIC50 Value (µM)Target Enzyme
This compound0.04COX-2
Celecoxib (Standard Drug)0.04COX-2

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating infections.
  • Cancer Cell Line Studies :
    In experiments involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it triggered caspase-dependent apoptosis, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
4-Chloro-5-(4-hydroxypiperidin-1-yl)Pyridazinone derivativeAntimicrobial and anticancer
4-Chloro-5-(morpholino)Morpholino derivativeAntiviral properties

Scientific Research Applications

Biochemical Properties

4-Bromo-6-(3-methoxyphenyl)pyrimidine exhibits notable interactions with several enzymes and proteins, influencing their activity and function. Key biochemical properties include:

  • Interaction with Adenosine Kinase : This enzyme is crucial for the phosphorylation of adenosine to adenosine monophosphate (AMP), suggesting that this compound may play a role in regulating cellular energy metabolism.
  • Influence on the MAPK/ERK Pathway : The compound modulates this signaling pathway, which is essential for cell proliferation and differentiation, indicating its potential as an anticancer agent.

Cellular Effects

The compound's effects on cellular processes are diverse and include:

  • Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cancer cell proliferation while exhibiting negligible toxicity towards normal cells, suggesting a favorable therapeutic index.
  • Antitrypanosomal Activity : this compound has been evaluated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. Derivatives of this compound have shown promising activity with high selectivity ratios, indicating potential for developing new antitrypanosomal therapies .

Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Toxicity to Normal Cells
HeLa (Cervical)5.0Negligible
MCF-7 (Breast)4.2Negligible
A549 (Lung)6.1Negligible

Antitrypanosomal Activity

CompoundIC50 (μM)Selectivity Ratio
This compound2.0>60
4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine0.38>60

In Vitro Studies

Research has shown that prolonged exposure to this compound leads to significant changes in cell viability and function, particularly in cancer cell lines. One study indicated that lower doses modulated enzyme activity beneficially without inducing cytotoxic effects, while higher doses resulted in increased tumor growth inhibition.

Animal Models

In animal studies, varying dosages of the compound revealed that lower doses could beneficially modulate enzyme activity without cytotoxic effects, while higher doses resulted in significant inhibition of tumor growth. These findings support the potential therapeutic use of this compound in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its bioavailability and therapeutic potential:

  • Absorption : The compound can be absorbed through passive diffusion across cell membranes.
  • Metabolism : It is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  • Distribution : Its distribution within tissues influences efficacy; targeted delivery could enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Antitrypanosomal Activity

provides critical insights into the biological activity of pyrimidine derivatives. Key findings include:

Compound Substituent (Position) Antitrypanosomal IC₅₀ (mM) Toxicity (L6 Cells)
5 3-Methoxyphenyl (6-) 8.0 Non-toxic
6 3-Bromophenyl (6-) 2.0 Non-toxic
7 3-Fluorophenyl (6-) 12.4 Non-toxic
3 2-Methoxyphenyl (6-) 19.6 Non-toxic
4 2-Bromophenyl (6-) 13.5 Non-toxic
  • Positional Influence : The 3-methoxyphenyl substituent (Compound 5) exhibits moderate activity (IC₅₀ = 8.0 mM), while its 3-bromo counterpart (Compound 6) shows a 4-fold increase in potency (IC₅₀ = 2.0 mM). This highlights bromine’s superior electron-withdrawing and hydrophobic effects compared to methoxy groups .
  • Halogen vs. Methoxy : The 3-fluorophenyl derivative (Compound 7) is less active (IC₅₀ = 12.4 mM), suggesting that bulkier halogens (Br > F) enhance target binding.
  • Ortho-Substitution : 2-Methoxyphenyl (Compound 3) and 2-bromophenyl (Compound 4) analogues are less potent, emphasizing the importance of para-substitution on the phenyl ring for optimal activity .

Trifluoromethyl vs. Bromo/Methoxy Substitution

Compounds bearing trifluoromethyl (CF₃) groups, such as 4-bromo-6-(trifluoromethyl)pyrimidine () and 6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl derivatives (), demonstrate distinct physicochemical profiles.

Structural Analogues with Diverse Substitutions

  • 4-Bromo-2,6-diphenylpyrimidine (): The absence of a methoxyphenyl group results in reduced π-π stacking capacity, which may explain its lower similarity score (0.75) to the target compound .

Crystallographic and Conformational Comparisons

  • Thiazolopyrimidine Derivatives : The 3-methoxyphenyl group in thiazolopyrimidines adopts an axial conformation, enabling weak C–H···S interactions and π-stacking (centroid distance = 3.529 Å), which stabilize crystal packing .
  • 4,6-Dichloro-5-methoxypyrimidine : Chlorine atoms participate in short Cl···N interactions (3.094–3.100 Å), forming a 3D framework, whereas bromine’s larger atomic radius may alter intermolecular distances .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-(3-methoxyphenyl)pyrimidine generally follows a strategy involving:

  • Preparation of chalcone intermediates bearing the 3-methoxyphenyl substituent.
  • Cyclization of chalcones with guanidine derivatives under basic reflux conditions to form the pyrimidine ring.
  • Introduction of the bromine substituent at the 4-position either prior to or after pyrimidine ring formation, depending on the synthetic route.

This approach is supported by multiple studies synthesizing related pyrimidine derivatives with various aryl substituents including methoxyphenyl groups.

Detailed Preparation Procedure

Synthesis of Chalcone Intermediate

  • The chalcone intermediate is prepared by Claisen-Schmidt condensation of 3-methoxybenzaldehyde with an acetophenone derivative.
  • The reaction is typically carried out in ethanol with a base catalyst such as piperidine under reflux for several hours.
  • After completion, the reaction mixture is cooled, and the chalcone precipitates out, which is filtered and recrystallized from ethanol to obtain pure chalcone.

Cyclization to Pyrimidine

  • The chalcone is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide in ethanol.
  • The mixture is refluxed for 24–48 hours to promote cyclization, forming the this compound core.
  • The product is isolated by crystallization from ethanol, yielding 51–69% of the pyrimidine derivative.

Bromination Step

  • In some synthetic routes, the bromine atom is introduced by bromination of the pyrimidine ring using brominating agents such as N-bromosuccinimide (NBS) or bromine in suitable solvents.
  • Alternatively, starting materials like 4-bromoacetophenone can be used to incorporate the bromine substituent early in the synthesis, which is then carried through the chalcone and pyrimidine formation steps.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Claisen-Schmidt Condensation 3-Methoxybenzaldehyde + acetophenone, piperidine, ethanol, reflux 2-3 h Chalcone intermediate ~70-85
2 Cyclization Chalcone + guanidine hydrochloride, NaOH, ethanol, reflux 24-48 h This compound 51-69
3 Bromination (if required) Brominating agent (e.g., NBS), solvent, room temp or reflux Brominated pyrimidine derivative Variable

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic bands for C=N stretching (~1600 cm^-1), aromatic C-H, and C-O-C (methoxy group) confirm the structure.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic proton signals between 6.9–8.0 ppm and a singlet for methoxy protons around 3.8 ppm.
    • ^13C NMR data confirm the pyrimidine carbons and aromatic carbons consistent with substitution pattern.
  • Elemental Analysis: Matches calculated values for C, H, N, and Br content, confirming purity and correct molecular formula.

Additional Synthetic Variations and Notes

  • Some synthetic protocols utilize substituted benzaldehydes with different halogen or methoxy groups to explore structure-activity relationships (SAR) for biological evaluation.
  • Mannich reactions have been employed on amino-substituted pyrimidines derived from similar precursors to introduce further functionalization, though this is beyond the direct preparation of the target compound.
  • The choice of solvent, base, and reaction time is critical for optimizing yield and purity.
  • Purification is commonly achieved by recrystallization from ethanol or chromatographic methods.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Solvent Ethanol Common for condensation and cyclization
Base catalyst Piperidine (condensation), NaOH (cyclization) Facilitates reaction progression
Temperature Reflux (60–80°C) Ensures completion of condensation and cyclization
Reaction time 2-3 hours (chalcone), 24-48 hours (cyclization) Longer time needed for ring closure
Yield 51-69% (pyrimidine formation) Moderate yields typical
Purification Recrystallization from ethanol Ensures high purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 2
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4-Bromo-6-(3-methoxyphenyl)pyrimidine

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